
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta,11beta-Epoxyandrost-4-ene-3,17-dione is a steroid.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
- 9,11-Epoxyandrost-4-ene-3,17-dione undergoes various chemical transformations, such as solvolytic ring opening, which can lead to the preparation of potential aromatase inhibitors. This process involves cleavage of the epoxy ring and nucleophilic attack, resulting in various derivatives like 2-hydroxy-1,4-diene-3,6-dione and 7α-hydroxy-4-ene-3,6-dione (Numazawa & Tachibana, 1993).
- Another study explored the BF3 catalyzed cleavage of steroidal 9α, 11α-epoxides, leading to novel steroid structures and potentially opening routes for the synthesis of compounds like cucurbitacins (Apsimon, King, & Rosenfeld, 1969).
Steroid Modification and Analysis
- The compound is used in the synthesis of other steroids, such as 7α-hydroxyandrost-4-ene-3,17-dione. This process involves the conversion of androsta-4,6-diene-3,17-dione into its 6α,7α-epoxy-derivative, showcasing its utility in steroid modification (Hossain, Kirk, & Mitra, 1976).
- Another application is in the conformational analysis of steroids, where derivatives of 9,11-Epoxyandrost-4-ene-3,17-dione, like 16α,17-epoxy-4-pregnene-3,20-dione, are studied for structural and activity relationships (Goubitz, Schenk, & Zeelen, 1984).
Microbial Transformation
- Microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This process leads to the formation of hydroxylated metabolites, highlighting the role of 9,11-Epoxyandrost-4-ene-3,17-dione in microbial steroid metabolism (Xiong et al., 2006).
Photochemical Reactions
- The compound participates in photochemical reactions like solid-state photodimerization. This process involves UV radiation-induced dimerization, which is significant in the study of molecular interactions and structures in steroids (DellaGreca et al., 2002).
Propriétés
Numéro CAS |
10104-53-7 |
|---|---|
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-5,14-dione |
InChI |
InChI=1S/C19H24O3/c1-17-10-16-19(22-16)14(13(17)5-6-15(17)21)4-3-11-9-12(20)7-8-18(11,19)2/h9,13-14,16H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19+/m0/s1 |
Clé InChI |
RDZRMCWJXAYYAO-SMVSCOHQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CCC5=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C |
Autres numéros CAS |
10104-53-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





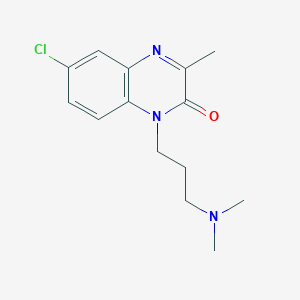
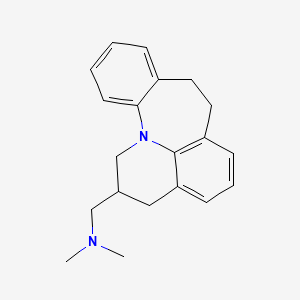
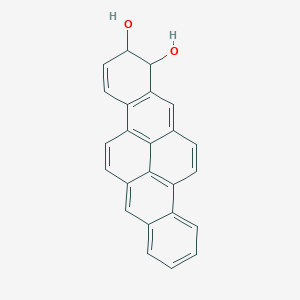
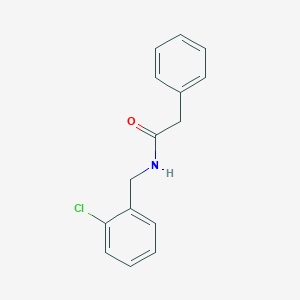
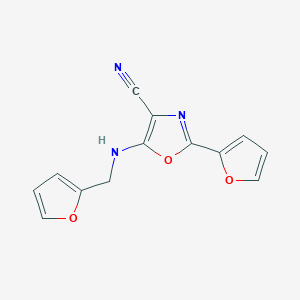

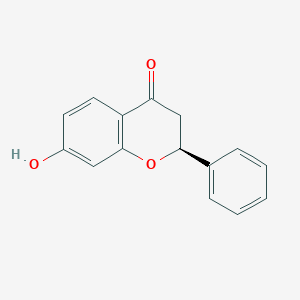

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)